Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate
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Overview
Description
Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound featuring a benzoxazole moiety, a piperidine ring, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Benzoxazole to the Phenyl Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzoxazole to a phenyl ring.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoxazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzoxazole can be reduced to an amine using reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Amino derivatives of the benzoxazole.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity, which are valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The carbamate ester group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-morpholinyl)benzoxazole share the benzoxazole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives are structurally similar and used in similar applications.
Carbamate Esters: Compounds like carbaryl (1-naphthyl N-methylcarbamate) share the carbamate ester group and are used in various chemical applications.
Uniqueness
Methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-21(26)24-12-4-5-15(13-24)19(25)22-16-10-8-14(9-11-16)20-23-17-6-2-3-7-18(17)28-20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCWBYDIBJKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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